硒酸铜

描述

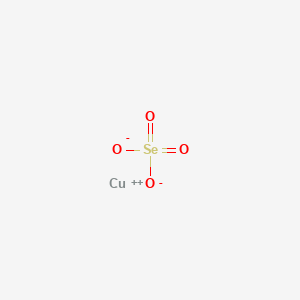

Cupric selenate is a compound that forms light blue triclinic crystals . It has a molecular formula of CuO4Se and an average mass of 206.504 Da . It is used to form a black patina on copper and copper alloys .

Synthesis Analysis

Cupric selenate can be synthesized using wet chemical methods . In one study, a series of copper selenides were synthesized, including CuSe, Cu3Se2, and Cu2−xSe . These compounds were prepared successfully and exhibited different morphologies and sizes .Molecular Structure Analysis

The molecular structure of cupric selenate is determined by its molecular formula, CuO4Se . Further analysis of its structure can be conducted using techniques such as X-ray diffraction analysis and X-ray photoelectron spectroscopy .科学研究应用

反铁磁性质:CuSeO4 表现出反铁磁性质,具有特定的磁结构和 34 °K 的转变温度。它的磁结构对于理解和开发磁性材料具有重要意义 (Scharenberg & Will, 1971)。

藻类对铜离子的适应:对 modèle 藻类小球藻的研究表明,它如何适应铜等有毒金属离子,这是硒酸铜的关键组成部分。这种适应对于理解环境毒性和修复至关重要 (Kuwabara & Leland, 1986)。

铜介导的生物化学脱保护:CuSeO4 在打开噻唑烷和硒唑烷环方面很有效,这在蛋白质和肽的合成中是有利的,突出了它在生物化学中的作用 (Naruse 等,2020)。

与氧化铜的相互作用:硒酸盐在氧化亚铜 (Cu2O) 颗粒上的固定通过吸附和氧化还原反应,对于理解环境修复过程至关重要 (Walcarius 等,2004)。

农业生物强化:硒酸铜影响水稻和菠菜等作物的生长和硒积累,这对于提高其营养价值和解决全球健康问题至关重要 (Boldrin 等,2013;Golubkina 等,2017)。

土壤和植物中的硒分布:当暴露于硒酸盐和亚硒酸盐时,硒在土壤中的行为及其对小麦等植物的生物利用度是土壤科学和农业的关键研究领域 (Ali 等,2017)。

健康影响:研究硒酸盐对糖尿病大鼠的葡萄糖稳态和肝酶的影响,有助于我们了解其潜在的治疗应用 (Becker 等,2004)。

硒酸盐在氧化铁上的吸附:硒酸盐在氧化铁上的吸附提供了对环境地球化学和土壤修复策略的见解 (Su & Suarez, 2000;Peak & Sparks, 2002)。

硒酸盐的生物富集和毒性:对雨生绿球藻中硒酸盐的生物富集和毒性的研究突出了其环境影响以及硫酸根离子等竞争离子的作用 (Fournier 等,2010)。

安全和危害

未来方向

Copper selenides, which can be synthesized from cupric selenate, are considered promising candidates for high-performance flexible thermoelectrics . They have potential applications in wearable and implantable electronic devices . Therefore, the future directions of cupric selenate research may involve exploring its potential uses in these areas.

属性

IUPAC Name |

copper;selenate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.H2O4Se/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZGHMSJVAQDQO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884788 | |

| Record name | Selenic acid, copper(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentahydrate: Light blue solid; [Merck Index] | |

| Record name | Cupric selenate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9320 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

15123-69-0 | |

| Record name | Cupric selenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015123690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid, copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid, copper(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUPRIC SELENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G660O441V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)

![N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228404.png)

![2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[[4-[[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B228410.png)

![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)

![2-[2-[2-[(1Z)-1-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228424.png)

![2-[2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228427.png)